Cas no 877133-54-5 (4-Bromo-2,6-diethylpyridine)

4-Bromo-2,6-diethylpyridine structure
4-Bromo-2,6-diethylpyridine structure
Product Name:4-Bromo-2,6-diethylpyridine
Numero CAS:877133-54-5
MF:C9H12BrN
MW:214.102281570435
MDL:MFCD12755732
CID:706706
PubChem ID:45489869
Update Time:2024-10-26

4-Bromo-2,6-diethylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-2,6-diethylpyridine
    • 4-Bromo-2,6-diethyl-pyridine
    • Pyridine, 4-bromo-2,6-diethyl-
    • Pyridine,4-bromo-2,6-diethyl
    • Pyridine,4-bromo-2,6-diethyl-
    • QAIRPCMWTLMPCW-UHFFFAOYSA-N
    • 3942AC
    • SB21427
    • FCH1346944
    • VP15071
    • AM804469
    • AX8160921
    • 133B545
    • 4-Bromo-2,6-diethylpyridine (ACI)
    • SCHEMBL1465727
    • EN300-7370290
    • DS-12771
    • AC-26915
    • AKOS015842951
    • J-514610
    • DTXSID80670487
    • MFCD12755732
    • DB-010133
    • 877133-54-5
    • CS-0152533
    • MDL: MFCD12755732
    • Inchi: 1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
    • Chiave InChI: QAIRPCMWTLMPCW-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(CC)N=C(CC)C=1

Proprietà calcolate

  • Massa esatta: 213.01500
  • Massa monoisotopica: 213.015
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 104
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.9
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.301
  • Punto di ebollizione: 243 °C at 760 mmHg
  • Punto di infiammabilità: 243 °C at 760 mmHg
  • Indice di rifrazione: 1.534
  • PSA: 12.89000
  • LogP: 2.96890

4-Bromo-2,6-diethylpyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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4-Bromo-2,6-diethylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pentabromophosphorane Solvents: Chloroform ;  1 h, 60 °C
1.2 8 h, 120 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Discovery of (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a Potent and Orally Available Hepatitis C Virus Polymerase Inhibitor
Li, Hui; et al, Journal of Medicinal Chemistry, 2009, 52(5), 1255-1258

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Riferimento
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  100 °C
1.2 Reagents: Acetic acid ,  Sodium bicarbonate Solvents: Water ;  100 °C; 100 °C → rt
1.3 Reagents: Chloroform ;  reflux
1.4 Reagents: Ammonia Solvents: Water ;  50 °C
1.5 Reagents: Pentabromophosphorane ;  120 °C
Riferimento
A New Fluorogenic Small-Molecule Labeling Tool for Surface Diffusion Analysis and Advanced Fluorescence Imaging of β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Based on Silicone Rhodamine: SiR-BACE1
Karch, Sandra ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6121-6139

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  100 °C
1.2 Reagents: Sodium sulfate ;  100 °C
1.3 Reagents: Hydrochloric acid ;  100 °C
1.4 Reagents: Ammonium hydroxide ;  50 °C
2.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid
1.2 Reagents: Acetic acid ,  Sodium carbonate
1.3 Reagents: Hydrochloric acid
2.1 Reagents: Ammonium hydroxide
2.2 Reagents: Methyl iodide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran
3.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Riferimento
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Acetyl bromide Solvents: Acetic acid
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide
1.2 Reagents: Methyl iodide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran
2.1 Reagents: Phosphoric tribromide ;  90 min, 130 °C
Riferimento
Di-substituted pyridinyl aminohydantoins as potent and highly selective human β-secretase (BACE1) inhibitors
Malamas, Michael S.; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 630-639

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 50 °C; 50 °C → rt
2.1 Reagents: Pentabromophosphorane Solvents: Chloroform ;  1 h, 60 °C
2.2 8 h, 120 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Discovery of (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a Potent and Orally Available Hepatitis C Virus Polymerase Inhibitor
Li, Hui; et al, Journal of Medicinal Chemistry, 2009, 52(5), 1255-1258

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Acetyl bromide Solvents: Acetic acid
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Acetyl bromide Solvents: Acetic acid
4.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Sulfuric acid ,  Nitric acid
4.1 Reagents: Acetyl bromide Solvents: Acetic acid
5.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

4-Bromo-2,6-diethylpyridine Raw materials

4-Bromo-2,6-diethylpyridine Preparation Products

4-Bromo-2,6-diethylpyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:877133-54-5)4-Bromo-2,6-diethylpyridine
Numero d'ordine:A10449
Stato delle scorte:in Stock
Quantità:500.0mg/1.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:18
Prezzo ($):214.0/321.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:877133-54-5)4-Bromo-2,6-diethylpyridine
A10449
Purezza:99%/99%
Quantità:500.0mg/1.0g
Prezzo ($):214.0/321.0
Email